5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of hydroxy, methoxy, and sulfanylidene groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with a suitable thiosemicarbazide derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The resulting product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to form hydrogen bonds and interact with biological macromolecules, such as proteins and nucleic acids . Additionally, its sulfanylidene group can participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar structure with a bromine atom instead of a sulfur atom.
4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Contains a pyrazolone ring instead of a diazinane ring.
Uniqueness
5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of hydroxy, methoxy, and sulfanylidene groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O4S |
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Molecular Weight |
278.29 g/mol |
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-6(9(8)15)5-7-10(16)13-12(19)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,19) |
InChI Key |
LVXHHFQWRVNTRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
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